molecular formula C11H15Br B6233380 (1-bromo-3-methylbutan-2-yl)benzene CAS No. 403735-02-4

(1-bromo-3-methylbutan-2-yl)benzene

Cat. No.: B6233380
CAS No.: 403735-02-4
M. Wt: 227.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Bromo-3-methylbutan-2-yl)benzene is a brominated aromatic compound characterized by a benzene ring substituted with a branched alkyl chain containing a bromine atom. The structure consists of a butan-2-yl backbone (a four-carbon chain attached to the benzene via its second carbon), with a methyl group at position 3 and a bromine atom at position 1 of the alkyl chain. This configuration introduces steric hindrance and influences reactivity, particularly in substitution and cross-coupling reactions. While direct synthetic details for this compound are absent in the provided evidence, analogous brominated benzene derivatives are typically synthesized via Friedel-Crafts alkylation followed by bromination or nucleophilic substitution reactions .

Its branched alkyl chain may also affect solubility and crystallinity, though specific data on its physical properties (e.g., melting/boiling points) are unavailable in the evidence.

Properties

CAS No.

403735-02-4

Molecular Formula

C11H15Br

Molecular Weight

227.1

Purity

95

Origin of Product

United States

Preparation Methods

Step 1: Bromination of 3-Methyl-2-Butene-1-Ol

In this step, isoprenol undergoes hydrobromic acid (HBr)-mediated bromination under acidic conditions. The reaction is typically carried out at 0–5°C using concentrated sulfuric acid (H₂SO₄) as a catalyst to generate 1-bromo-3-methylbutan-2-ol.

Reaction Conditions:

  • Reagents: HBr (48% w/w), H₂SO₄ (98%)

  • Temperature: 0–5°C

  • Time: 4–6 hours

  • Yield: 75–82%

The mechanism proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by bromide ions. Steric hindrance from the methyl group ensures regioselectivity for the secondary carbon.

Step 2: Benzylation via Nucleophilic Substitution

The brominated intermediate reacts with benzyl alcohol in the presence of a base (e.g., K₂CO₃) to form this compound.

Reaction Conditions:

  • Reagents: Benzyl alcohol, K₂CO₃

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80°C

  • Time: 12 hours

  • Yield: 68–74%

Mechanistic Insight:
The base deprotonates benzyl alcohol, generating a benzoxide ion that displaces the bromide via an SN2 mechanism.

Photoredox/Nickel-Catalyzed Cross-Coupling Reactions

Recent advances leverage dual photoredox/nickel catalysis to construct the carbon skeleton directly. This method avoids pre-functionalized starting materials, enhancing atom economy.

Reaction Setup

A representative protocol involves:

  • Catalysts: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photoredox), NiBr₂·DME (nickel)

  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Base: NaHCO₃

  • Reagents: 4-Bromobenzonitrile, isovaleraldehyde

  • Solvent: 1,4-Dioxane

  • Light Source: Blue LEDs (450 nm)

  • Yield: 70–75%

Mechanism:

  • The photoredox catalyst oxidizes isovaleraldehyde to an acyl radical.

  • Nickel mediates cross-coupling between the radical and 4-bromobenzonitrile, forming a C–C bond.

  • Subsequent bromination introduces the bromide moiety.

Direct Bromination of 3-Methylbutan-2-ylbenzene

Direct bromination of the pre-formed alkylbenzene offers a streamlined approach, though regioselectivity challenges exist.

Reaction Conditions:

  • Reagents: Br₂ (neat), FeBr₃ (catalyst)

  • Temperature: 25°C

  • Time: 2 hours

  • Yield: 60–65%

Selectivity Considerations:
The tert-butyl group directs bromination to the para position relative to the alkyl chain. Excess Br₂ or prolonged reaction times risk di-bromination, necessitating precise stoichiometry.

Comparative Analysis of Synthetic Methods

Method Yield (%) Advantages Limitations
Bromination/Benzylation68–74High regioselectivity, scalableMulti-step, corrosive reagents
Photoredox/Nickel70–75Atom-economical, mild conditionsRequires specialized equipment
Direct Bromination60–65Single-step, simple setupPoor selectivity for complex substrates

Key Findings:

  • The bromination/benzylation route remains the most reliable for industrial-scale production.

  • Photoredox methods excel in sustainability but face scalability hurdles.

  • Direct bromination is cost-effective but less suitable for sterically hindered analogs.

Chemical Reactions Analysis

Types of Reactions

(1-bromo-3-methylbutan-2-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromo group can be reduced to a hydrogen atom, resulting in the formation of 3-methylbutan-2-ylbenzene.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic solution.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Formation of alcohols or ethers.

    Oxidation Reactions: Formation of ketones or carboxylic acids.

    Reduction Reactions: Formation of 3-methylbutan-2-ylbenzene.

Scientific Research Applications

(1-bromo-3-methylbutan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving halogenated substrates.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (1-bromo-3-methylbutan-2-yl)benzene in chemical reactions involves the activation of the bromo group, which acts as a leaving group. This allows for nucleophilic substitution reactions to occur, where the nucleophile attacks the carbon atom bonded to the bromine, displacing the bromine atom. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to (1-bromo-3-methylbutan-2-yl)benzene:

1-Bromo-4-(2-methylbutan-2-yl)benzene (CAS 57263-21-5): Structure: Benzene substituted with a bromine atom at position 1 and a bulky tert-pentyl group (2-methylbutan-2-yl) at position 4. Key Differences: The bromine is para to the alkyl substituent, whereas in the target compound, bromine is part of the branched alkyl chain itself.

1-Bromo-2-ethylbutane (CAS 3814-34-4):

  • Structure : An aliphatic bromide with a straight-chain configuration (C₂H₅)₂CHCH₂Br.
  • Key Differences : Lacks an aromatic ring, leading to lower boiling points (143–144°C) and distinct reactivity in SN2 reactions due to its primary bromide nature .

Dibromotoluene (mentioned in ):

  • Structure : Toluene derivatives with bromine atoms at ortho, meta, or para positions.
  • Key Differences : Bromine is directly attached to the aromatic ring, enabling faster electrophilic substitution compared to alkyl-chain bromides.

Physical and Chemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Reactivity Notes
This compound C₁₁H₁₅Br 227.14 (estimated) N/A N/A Bromine on secondary carbon; SN2 less favored
1-Bromo-4-(2-methylbutan-2-yl)benzene C₁₁H₁₅Br 227.14 N/A N/A Para-substituted; bulky tert-pentyl group
1-Bromo-2-ethylbutane C₆H₁₃Br 165.07 143–144 1.179 Aliphatic primary bromide; higher SN2 reactivity

Research Findings and Limitations

  • Synthesis Challenges : Branched bromoalkylbenzenes like the target compound require precise control over alkylation and bromination steps to avoid isomerization.
  • Structural Insights : X-ray crystallography (as referenced in for a benzamide derivative) could resolve ambiguities in the target compound’s conformation.
  • Data Gaps : The evidence lacks explicit data on the target compound’s physical properties and synthetic yields, necessitating extrapolation from analogues.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-bromo-3-methylbutan-2-yl)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation of benzene with 1-bromo-3-methylbutan-2-ol, followed by bromination. Key parameters include:

  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to enhance alkylation efficiency .
  • Temperature Control : Maintain 0–5°C during bromination to minimize side reactions like elimination .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves intermediates, confirmed by TLC.
    • Validation : Monitor reaction progress via GC-MS or ¹H NMR for characteristic peaks (e.g., benzylic proton at δ 4.1–4.3 ppm) .

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

  • Spectroscopy :

  • ¹H/¹³C NMR : Identify the brominated tertiary carbon (δ 70–75 ppm in ¹³C) and branched alkyl chain protons (δ 1.2–1.8 ppm) .
  • IR : C-Br stretch at ~550–600 cm⁻¹ confirms bromine incorporation .
    • Crystallography : Use SHELX for structure refinement. For example, SHELXL refines disordered alkyl chains by applying restraints to bond lengths and angles . ORTEP-III generates publication-quality thermal ellipsoid diagrams to visualize steric effects .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

  • Conflict Scenario : Discrepancies in unit cell parameters or bond lengths may arise from twinning or poor crystal quality.
  • Resolution Strategies :

  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement Tools : Apply TWIN/BASF commands in SHELXL to model twinning and anisotropic displacement parameters for heavy atoms (Br) .
  • Validation : Cross-check with Hirshfeld surface analysis to detect intermolecular interactions influencing geometry .

Q. What computational methods are suitable for studying the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Approaches :

  • Optimize transition states using Gaussian09 (B3LYP/6-31G*) to model SN2 mechanisms.
  • Calculate activation energies (ΔG‡) for bromide displacement by nucleophiles (e.g., CN⁻, OH⁻) .
    • MD Simulations : Use GROMACS to simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. How can researchers analyze the biological interactions of this compound derivatives?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against cytochrome P450 isoforms using fluorogenic substrates; IC₅₀ values indicate potency .
  • Cellular Uptake : Radiolabel the compound with ⁷⁷Br for tracking via autoradiography in cell cultures .
    • Data Interpretation : Use GraphPad Prism for dose-response curves and statistical validation of IC₅₀ reproducibility (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.